molecular formula C20H20N4O4S B2363322 (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone CAS No. 897478-39-6

(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone

Cat. No.: B2363322
CAS No.: 897478-39-6
M. Wt: 412.46
InChI Key: MQLHXDDCQVCVOO-UHFFFAOYSA-N
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Description

(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone: is a complex organic compound that features a combination of benzothiazole, piperazine, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzothiazole with piperazine, followed by the introduction of a nitrophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and piperazine moieties, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride or bromine, and nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzothiazole and piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it may have activity against certain diseases, making it a candidate for drug discovery and development.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Properties

IUPAC Name

[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-2-28-16-7-4-8-17-18(16)21-20(29-17)23-11-9-22(10-12-23)19(25)14-5-3-6-15(13-14)24(26)27/h3-8,13H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLHXDDCQVCVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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